molecular formula C18H12F3N3O2 B11314313 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile

2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile

Cat. No.: B11314313
M. Wt: 359.3 g/mol
InChI Key: OXEMKDVJNVDPFK-UHFFFAOYSA-N
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Description

2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzonitrile moiety, and a dioxino-benzimidazole structure

Preparation Methods

The synthesis of 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes. . The final step involves the formation of the dioxino ring and the attachment of the benzonitrile moiety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: The benzonitrile moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated benzimidazoles and dioxino derivatives. Compared to these compounds, 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the dioxino ring enhances its stability and reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]methyl]benzonitrile

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)17-23-13-7-15-16(26-6-5-25-15)8-14(13)24(17)10-12-4-2-1-3-11(12)9-22/h1-4,7-8H,5-6,10H2

InChI Key

OXEMKDVJNVDPFK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC4=CC=CC=C4C#N

Origin of Product

United States

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